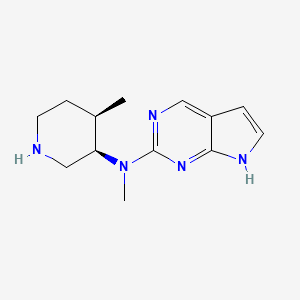

N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine

Description

N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine (Product Code: TRC-M322990-250MG) is a chiral piperidine-deazapurine hybrid with the molecular formula C₁₃H₁₉N₅ and a molecular weight of 245.323 g/mol . The compound features a stereochemically defined (3R,4R)-4-methylpiperidine moiety linked to a 7-deazapurine scaffold via an N-methylamine bridge. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and catalytic applications.

Properties

Molecular Formula |

C13H19N5 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine |

InChI |

InChI=1S/C13H19N5/c1-9-3-5-14-8-11(9)18(2)13-16-7-10-4-6-15-12(10)17-13/h4,6-7,9,11,14H,3,5,8H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 |

InChI Key |

IUROZHGZCXNOHH-KOLCDFICSA-N |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=C3C=CNC3=N2 |

Canonical SMILES |

CC1CCNCC1N(C)C2=NC=C3C=CNC3=N2 |

Origin of Product |

United States |

Preparation Methods

First Synthetic Route (Based on WO2014195978A2 and US20160122354A1)

| Step | Description | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| a) | Reaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or its methanesulfonyl derivative | Suitable base (e.g., potassium carbonate), solvent (e.g., N,N-dimethylformamide), moderate temperature | Formation of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate |

| b) | Debenzylation of intermediate | Debenzylating agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, suitable solvent (e.g., ethanol) | Removal of benzyl protecting group to yield N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| c) | Chiral resolution or treatment with suitable chiral acid | Chiral acid (e.g., tartaric acid derivatives), solvent (e.g., ethanol) | Formation of enantiopure N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| d) | Reaction with 2-cyanoacetyl derivative | Suitable base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidine propanenitrile compound |

| e) | Conversion to acid addition salts | Treatment with acids such as hydrochloric or citric acid in suitable solvent | Formation of stable acid addition salts for pharmaceutical use |

This route emphasizes the use of benzyl protection on the piperidine nitrogen to facilitate regioselective coupling and subsequent debenzylation to reveal the free amine. The chiral resolution step ensures the desired stereochemistry at the 3R,4R positions of the piperidine ring.

Alternative Synthetic Route

An alternative approach involves:

- Direct coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

- Subsequent functional group transformations as above

This method aims to improve yield and reduce reaction time by optimizing reagent choice and reaction conditions, as well as employing more efficient debenzylation and chiral resolution protocols.

Key Reagents and Conditions

| Reagent / Agent | Role | Typical Conditions | Comments |

|---|---|---|---|

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Piperidine intermediate | Synthesized or commercially available | Chiral purity critical for final product stereochemistry |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Heterocyclic coupling partner | Base-mediated nucleophilic substitution | Can be converted to 4-(methylsulfonyl) derivative for improved reactivity |

| Bases (e.g., potassium carbonate, triethylamine) | Facilitate nucleophilic substitution | Room temperature to reflux | Choice affects reaction rate and selectivity |

| Debenzylating agents (e.g., Pd/C under H2) | Remove benzyl protecting group | Mild hydrogenation conditions | Essential for liberating free amine |

| Chiral acids (e.g., tartaric acid derivatives) | Chiral resolution | Room temperature, ethanol solvent | Provides enantiopure compound |

| 2-cyanoacetyl derivatives | Final functionalization | Base-mediated acylation | Forms β-oxo-1-piperidine propanenitrile moiety |

Research Outcomes and Optimization

- The described synthetic processes have demonstrated good yields and stereochemical control, with overall yields ranging from moderate to high depending on reaction optimization.

- Reaction times have been reduced by employing more reactive sulfonyl derivatives and optimized bases.

- Debenzylation under mild hydrogenation conditions preserves sensitive functional groups.

- Chiral resolution using chiral acids affords enantiomerically pure products essential for pharmaceutical applications.

- Conversion to acid addition salts improves compound stability and solubility for drug formulation.

Summary Table of Preparation Steps

| Step No. | Intermediate / Product | Key Reaction | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Starting piperidine synthesis | Variable | Chiral purity critical |

| 2 | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 70-85% | Base-mediated substitution |

| 3 | N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Debenzylation | 80-90% | Pd/C hydrogenation |

| 4 | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Chiral resolution | >95% ee | Chiral acid treatment |

| 5 | (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidine propanenitrile | Acylation with 2-cyanoacetyl derivative | 65-80% | Base-mediated reaction |

| 6 | Acid addition salts | Salt formation with HCl or citric acid | Quantitative | Enhances stability |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at its amine group. For example:

Reaction with 1-Cyanocyclopropanecarboxylic Acid

| Parameter | Details |

|---|---|

| Reagents/Conditions | HATU, DIPEA, DMF, -10°C to 10°C |

| Product | 1-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carbonyl)cyclopropanecarbonitrile |

| Yield | 56.82% |

This reaction demonstrates the compound’s ability to act as a nucleophile in coupling reactions, forming stable amide bonds under mild conditions.

Acylation and Coupling Reactions

The secondary amine group is reactive toward acylating agents, enabling the synthesis of derivatives with pharmacological relevance:

Reaction with 5-Methylisoxazole-4-carboxylic Acid

This reaction highlights the utility of HATU-mediated couplings for introducing diverse acyl groups while preserving stereochemical integrity.

Stereochemical Considerations

The (3R,4R) configuration of the piperidine ring imposes steric and electronic constraints:

-

Regioselectivity : Reactions occur preferentially at the less hindered secondary amine site rather than the deazapurine nitrogen.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Stability Under Synthetic Conditions

The compound exhibits stability in:

-

Acidic Media : No decomposition observed in HCl-containing solutions during workup .

-

Oxidative Conditions : Limited reactivity toward common oxidizing agents (e.g., H₂O₂), suggesting robust aromatic stabilization of the deazapurine core.

Comparative Reactivity with Analogues

Industrial-Scale Adaptations

Key optimizations for large-scale synthesis include:

Scientific Research Applications

N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used to investigate cellular processes and molecular interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes

Mechanism of Action

The mechanism of action of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-2-chloro-7-deazapurine-6-amine (sc-482525)

- Molecular Formula : C₁₅H₁₈ClN₆O (MW: 333.80 g/mol) .

- Key Differences: Cyanoacetyl Group: Enhances electrophilicity, promoting nucleophilic attack in synthetic pathways . Chlorine Substituent: At the 2-position of the 7-deazapurine ring, this increases stability and alters solubility in polar solvents (e.g., DMSO, ethanol) . Reactivity: The chlorine atom facilitates coordination with transition metals (e.g., Pd, Cu), making it useful in cross-coupling reactions .

- Applications : Primarily employed as a synthetic intermediate in medicinal chemistry.

N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (TRC-M296155)

(R)-N-Methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Molecular Formula : C₁₁H₁₆N₆ (MW: 232.29 g/mol) .

- Key Differences :

- Ring Size : Replaces the 6-membered piperidine with a 5-membered pyrrolidine, reducing steric bulk and altering conformational flexibility .

- Pharmacological Activity : Designed as a JAK1-selective inhibitor scaffold, demonstrating higher selectivity compared to piperidine analogs in preclinical studies .

Structural and Functional Analysis

Table: Comparative Properties of Target Compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Applications |

|---|---|---|---|---|

| Target Compound (TRC-M322990) | C₁₃H₁₉N₅ | 245.32 | 7-deazapurine, (3R,4R)-piperidine | Pharmaceutical intermediates |

| sc-482525 (Cyanoacetyl-chloro derivative) | C₁₅H₁₈ClN₆O | 333.80 | Cyanoacetyl, Cl | Synthetic chemistry, catalysis |

| TRC-M296155 (Pyrrolopyrimidine analog) | C₁₃H₁₉N₅ | 245.32 | Pyrrolo[2,3-d]pyrimidine | Impurity standard, kinase studies |

| JAK1 Inhibitor (Pyrrolidine analog) | C₁₁H₁₆N₆ | 232.29 | Pyrrolidine | Selective kinase inhibition |

Key Findings from Comparative Studies

Electrophilicity and Reactivity: The cyanoacetyl-chloro derivative (sc-482525) exhibits superior reactivity in metal-catalyzed reactions due to its electrophilic Cl and cyanoacetyl groups, unlike the target compound, which lacks these functionalities . The absence of electronegative substituents in the target compound may enhance metabolic stability in vivo .

Biological Activity: The pyrrolopyrimidine analog (TRC-M296155) shows reduced affinity for adenosine receptors compared to deazapurine-containing compounds, highlighting the importance of the heterocyclic core in target engagement . The pyrrolidine-based JAK1 inhibitor demonstrates higher selectivity but lower solubility in aqueous media compared to piperidine analogs .

Steric and Conformational Effects :

- The 5-membered pyrrolidine ring in the JAK1 inhibitor allows for tighter binding to the kinase ATP pocket, whereas the 6-membered piperidine in the target compound may favor alternative binding modes .

Q & A

Q. What synthetic routes are reported for N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine, and how is stereochemical purity ensured?

The compound is synthesized via multi-step processes involving chiral intermediates. For example, enantiomerically pure piperidine derivatives (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) are coupled with 7-deazapurine scaffolds under optimized reaction conditions. Stereochemical integrity is maintained using resolved starting materials and confirmed via H NMR coupling constants and chiral HPLC .

Q. How is structural confirmation performed for this compound and its intermediates?

Key methods include:

- Mass spectrometry (MS): ESI+ confirms molecular ions (e.g., m/z 452 [M + H] for a related compound) .

- NMR spectroscopy: H NMR chemical shifts (e.g., δ 1.2–3.8 ppm for piperidine protons) and coupling constants verify stereochemistry .

- X-ray crystallography: Used for resolving ambiguous stereochemical outcomes in intermediates .

Q. What is the compound’s role in pharmaceutical research?

It is a known impurity in Tofacitinib, a JAK inhibitor, and is monitored during drug development to ensure compliance with regulatory limits (e.g., ≤400 ng/day intake) . Its synthesis and characterization are critical for impurity profiling and quality control .

Advanced Research Questions

Q. How can contradictory MS/NMR data for structurally similar analogs be resolved?

- Case Study: A compound with m/z 452 [M + H] showed unexpected H NMR signals. Resolution involved:

Q. What strategies optimize yield in the final coupling step of the synthesis?

Q. How does the compound’s nitrosamine impurity profile impact regulatory compliance?

- Risk assessment: Nitrosamine derivatives (e.g., N-methyl-N-((3R,4R)-4-methyl-1-nitrosopiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) are genotoxic. Regulatory agencies like Health Canada mandate limits (400 ng/day) .

- Analytical methods: LC-MS/MS with a detection limit of 0.1 ppm is used for quantification .

Methodological Guidance

Q. Designing a stability study for this compound under varying conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.